molecular formula C16H18O5S B2626649 2,4-Dimethylphenyl 2,5-dimethoxybenzene-1-sulfonate CAS No. 684225-79-4

2,4-Dimethylphenyl 2,5-dimethoxybenzene-1-sulfonate

Cat. No. B2626649
CAS RN: 684225-79-4
M. Wt: 322.38
InChI Key: BSXABBVRZGEUQG-UHFFFAOYSA-N
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Description

Synthesis Analysis

While specific synthesis methods for “2,4-Dimethylphenyl 2,5-dimethoxybenzene-1-sulfonate” were not found, the synthesis of benzene derivatives often involves electrophilic aromatic substitution . This process maintains the aromaticity of the benzene ring, which is crucial for the stability of the molecule .

Scientific Research Applications

Synthesis and Structural Analysis

Research into the synthesis and structural analysis of derivatives closely related to 2,4-Dimethylphenyl 2,5-dimethoxybenzene-1-sulfonate reveals insights into their supramolecular architectures and pharmacological significance. The synthesis and pharmacological evaluation of molecules containing the sulfonamide moiety, such as N-aryl-2,5-dimethoxybenzenesulfonamides, have shown that these compounds are vital pharmacophores due to their significant medicinal properties. The crystal structures of these sulfonamides display various supramolecular architectures, which are built by different weak intermolecular interactions. These interactions include C-H...O, C-H...Cl, and C-H...π(aryl), contributing to their stability and potential biological activities (Shakuntala et al., 2017).

Photoremovable Protecting Groups

Another significant application is the use of 2,5-dimethylphenacyl esters, which are derivatives of the broader family to which this compound belongs, as photoremovable protecting groups for phosphates and sulfonic acids. These compounds exhibit nearly quantitative yields upon irradiation, highlighting their utility in organic synthesis and biochemistry for protecting sensitive functional groups during chemical transformations (Klán et al., 2002).

Sulfonation Product Distribution

Further investigations into the reactions of dimethoxyphenyl methanesulfonates with sulfur trioxide have provided detailed insights into the sulfation and sulfonation product distributions. These studies are crucial for understanding the chemical behavior and reactivity of sulfonate esters, including those structurally related to this compound. The product distributions from such reactions can influence the development of new chemical processes and the synthesis of novel compounds (Cerfontain et al., 2010).

properties

IUPAC Name

(2,4-dimethylphenyl) 2,5-dimethoxybenzenesulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18O5S/c1-11-5-7-14(12(2)9-11)21-22(17,18)16-10-13(19-3)6-8-15(16)20-4/h5-10H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSXABBVRZGEUQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OS(=O)(=O)C2=C(C=CC(=C2)OC)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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